
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoroacetic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:
- In a 100 mL reaction flask, add triethylamine (5.54 mL, 39.7 mmol) and dichloromethane (40 mL).
- Cool the reaction mixture to -25°C and slowly add trifluoroacetic anhydride (12.5 g, 44.3 mmol).
- Continue the reaction at -25°C for 2 hours.
- Slowly add trifluoroethanol (2.71 g, 27.1 mmol) and allow the reaction to warm to room temperature while stirring overnight.
- Concentrate the reaction mixture under reduced pressure to obtain the crude product as a yellow oil (yield: 100%).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield trifluoroethylamine derivatives .
Applications De Recherche Scientifique
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group can be transferred to nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
Difluoromethyl triflate: Another fluorinated sulfonate ester with distinct reactivity and applications.
Trimethoxy (3,3,3-trifluoropropyl)silane: A fluorinated silane compound used in different chemical processes.
Uniqueness
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its trifluoroethyl group imparts distinct electronic properties, making it valuable in the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
2203-44-3 |
|---|---|
Formule moléculaire |
C3H2F6O3S |
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
trifluoromethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-13(10,11)12-3(7,8)9/h1H2 |
Clé InChI |
DVXSGFVIFLEBCD-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)S(=O)(=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


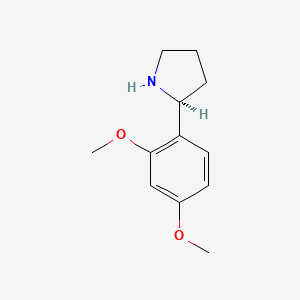


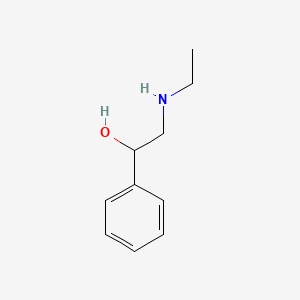
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
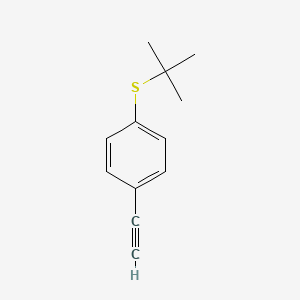
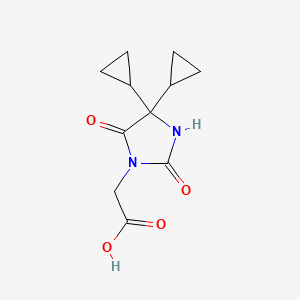
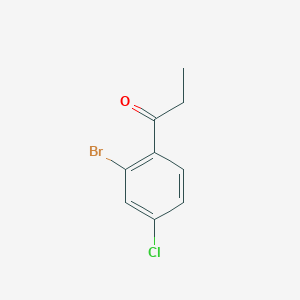


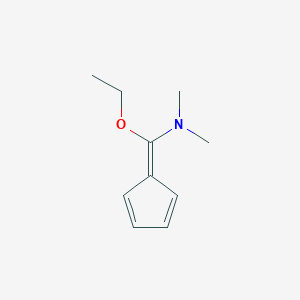

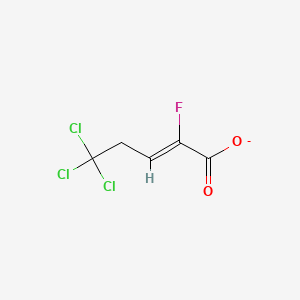
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
